USP8 Deubiquitinase Inhibition: Primary qHTS Potency Fingerprint of CAS 893999-07-0 vs. In-Class Pyridazinyl Analogs
CAS 893999-07-0 was profiled in a primary quantitative high-throughput screen (qHTS) against USP8 deubiquitinase. The compound's activity outcome is documented in the FAST DUB HTS Primary assay (AID 1645853). While the precise percent inhibition or IC50 value is available through the primary PubChem bioassay record for authorized users, the critical differentiation point is the documented screening outcome for this exact compound. In contrast, a close structural analog, N-(4-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 892832-18-3, a 4-fluoro regioisomer), while commercially available, has no publicly reported USP8 screening data, meaning its activity on this target cannot be assumed and represents an uncharacterized risk for target-based selection .
| Evidence Dimension | USP8 Inhibitory Activity (Primary qHTS) |
|---|---|
| Target Compound Data | Screening outcome documented in PubChem AID 1645853 (USP8 FAST DUB HTS Primary); specific potency values are accessible through the bioassay record |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (CAS 892832-18-3): No USP8 screening data publicly available |
| Quantified Difference | Cannot be calculated without matched-pair data in the same assay; however, the existence of a documented screening outcome for the target compound versus the complete absence of any target engagement data for the comparator constitutes a binary differentiation factor (known vs. unknown). |
| Conditions | USP8 FAST DUB HTS Primary qHTS assay; compound tested as part of a panel of deubiquitinases |
Why This Matters
For researchers requiring a compound with a known biological fingerprint on the USP8 deubiquitinase target, CAS 893999-07-0 provides documented screening provenance, whereas close regioisomeric analogs lack this characterization, making them inferior choices for target-based experimental designs.
